2,6-Dichloroquinolin-5-amine
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal and Materials Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. researchgate.net The versatility of the quinoline ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. google.comdntb.gov.ua
Quinoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. google.com The structural framework of quinoline provides an accessible and well-understood platform for chemists to design and synthesize new molecules with optimized therapeutic properties. nih.gov Modifications to the quinoline scaffold are extensively studied to enhance pharmacological characteristics such as solubility, bioavailability, and target selectivity. dntb.gov.ua
Beyond medicine, the unique electronic and photophysical properties of quinoline derivatives have led to their application in materials science, including the development of organic semiconductors and electroluminescent materials.
Contextualization of 2,6-Dichloroquinolin-5-amine within Haloquinoline Research
The introduction of halogen atoms, such as chlorine, into the quinoline structure—creating haloquinolines—can significantly modulate the molecule's physicochemical properties and biological activity. The presence and position of chlorine atoms can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov
Research into haloquinolines has yielded important discoveries. For instance, 4,7-dichloroquinoline (B193633) is a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. nih.gov The substitution pattern of halogens on the quinoline ring is a key determinant of the compound's biological effects. Structure-activity relationship (SAR) studies on various haloquinoline derivatives have revealed that the specific placement of chlorine atoms is critical for their therapeutic efficacy. google.comnih.gov For example, in some series of 4-aminoquinolines, a chlorine atom at the 7-position is essential for antimalarial activity. researchgate.net
This compound, with its specific dichlorination pattern at positions 2 and 6 and an amino group at position 5, represents a unique isomer within the vast family of haloquinolines. The specific arrangement of these functional groups is expected to confer distinct chemical reactivity and biological properties compared to other haloquinoline isomers.
Current Research Landscape and Knowledge Gaps for this compound
Despite the broad interest in quinolines and haloquinolines, the research landscape for this compound itself appears to be in its nascent stages. While chemical suppliers list the compound, indicating its accessibility for research purposes, dedicated studies on its synthesis, characterization, and biological evaluation are not widely reported in publicly available scientific literature.
The primary knowledge gap surrounds the specific biological activities and potential applications of this compound. While the quinoline core and halogen substitutions suggest potential for various therapeutic activities, empirical data is lacking. There is a clear need for systematic screening of this compound against a range of biological targets to uncover any potential anticancer, antimicrobial, or other pharmacological effects.
Furthermore, detailed synthetic methodologies specifically optimized for this compound are not extensively documented. While general methods for the synthesis of substituted quinolines and amination of chloroquinolines exist, nih.govmdpi.com specific studies focusing on the efficient and scalable production of this particular isomer are required.
Future research should focus on:
Optimized Synthesis: Developing and reporting efficient and scalable synthetic routes to this compound.
Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its activity against various diseases, including cancer and infectious diseases.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how modifications to its structure affect its biological activity.
Physicochemical Characterization: Thoroughly characterizing its physical and chemical properties to support further development.
The exploration of these areas will be crucial in determining the scientific and potentially commercial value of this compound.
Compound Data
| Compound Name |
| This compound |
| 4,7-dichloroquinoline |
| Chloroquine |
| Hydroxychloroquine |
| 2,6-dichloroquinoxaline |
| 4-aminoquinolines |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂ | drugbank.comlabsolu.ca |
| Molecular Weight | 213.07 g/mol | drugbank.com |
| CAS Number | 607380-28-9 | drugbank.comlabsolu.ca |
| Purity | ≥95% | drugbank.comlabsolu.ca |
| MDL Number | MFCD09835367 | drugbank.com |
| PubChem CID | 24820374 | labsolu.ca |
Properties
IUPAC Name |
2,6-dichloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGXEHODHDXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647497 | |
| Record name | 2,6-Dichloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607380-28-9 | |
| Record name | 2,6-Dichloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 2,6-Dichloroquinolin-5-amine
A direct, single-step de novo synthesis for this specific polysubstituted quinoline (B57606) is not commonly documented. A more practical and controllable approach involves the sequential functionalization of a pre-formed quinoline ring or the cyclization of a heavily substituted precursor, followed by final modifications. The most plausible synthetic route proceeds through a key intermediate, 2,6-dichloro-5-nitroquinoline .
The synthesis of the target compound logically begins with the preparation of its nitro analogue. A feasible pathway starts with a simpler, commercially available chloro-substituted aniline (B41778).
A foundational method for quinoline synthesis is the Skraup reaction , which constructs the quinoline ring system by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. uniroma1.itwikipedia.orgresearchgate.net For instance, the initial core, 6-chloroquinoline (B1265530) , can be synthesized by subjecting 4-chloroaniline (B138754) to the Skraup reaction. uniroma1.itgoogle.com
Once 6-chloroquinoline is obtained, a sequence of functionalization steps is required:
Nitration: Electrophilic nitration of 6-chloroquinoline introduces a nitro group onto the benzene (B151609) ring. Due to the directing effects of the existing chloro substituent and the quinoline nitrogen, nitration typically yields a mixture of isomers. However, conditions can be optimized to favor the formation of 6-chloro-5-nitroquinoline (B1364901) .
N-Oxide Formation: To facilitate chlorination at the 2-position, the quinoline nitrogen is first oxidized to an N-oxide. This is a common strategy to activate the pyridine (B92270) ring of the quinoline system for subsequent nucleophilic substitution.
Chlorination: The resulting 6-chloro-5-nitroquinoline N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.net This reaction converts the N-oxide to the desired 2,6-dichloro-5-nitroquinoline intermediate by installing a chlorine atom at the C-2 position. researchgate.netacs.orgstackexchange.com
Reduction of the Nitro Group: The final step in the synthesis of the title compound is the selective reduction of the nitro group on 2,6-dichloro-5-nitroquinoline. This transformation is reliably achieved while preserving the chloro-substituents. Common and effective reagents for this reduction include stannous chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) or iron powder in acetic acid. scispace.comsemanticscholar.org These methods are well-established for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines. strategian.comacsgcipr.org
While functionalization of a pre-existing quinoline is often more practical for this specific substitution pattern, the initial quinoline core itself is formed through a ring annulation reaction. The Skraup synthesis is a classic example of such an approach. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. quimicaorganica.org Although robust, these reactions can be aggressive and may not be suitable for sensitive substrates. researchgate.net
Post-Synthetic Modifications and Derivatization of this compound
The primary site for post-synthetic modification on this compound is the nucleophilic amino group at the C-5 position. This primary aromatic amine can undergo a variety of chemical transformations, most notably acylation and alkylation.
The amino group of this compound can be readily acylated to form the corresponding N-substituted amides. This reaction typically involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640).
The mechanism is a nucleophilic addition-elimination reaction. rsc.org The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, which can be a second molecule of the amine itself, then deprotonates the nitrogen to yield the final, neutral amide product. strategian.com
Table 1: Representative Acylation Reactions
| Acylating Agent | Expected Amide Product |
| Acetyl chloride | N-(2,6-dichloroquinolin-5-yl)acetamide |
| Benzoyl chloride | N-(2,6-dichloroquinolin-5-yl)benzamide |
| Propionic anhydride | N-(2,6-dichloroquinolin-5-yl)propanamide |
| Chloroacetyl chloride | 2-chloro-N-(2,6-dichloroquinolin-5-yl)acetamide |
Alkylation of the amino group introduces an alkyl substituent, converting the primary amine into a secondary or tertiary amine. This is typically achieved through a nucleophilic aliphatic substitution (SN2) reaction with an alkyl halide. researchgate.netacs.org
The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. mdpi.com A significant challenge in amine alkylation is controlling the degree of substitution. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially a third to form a quaternary ammonium (B1175870) salt. researchgate.netrsc.org To achieve mono-alkylation, reaction conditions such as using a large excess of the starting amine must be carefully controlled.
Table 2: Representative Alkylation Reactions
| Alkylating Agent | Possible Alkylated Products |
| Methyl iodide | 2,6-dichloro-N-methylquinolin-5-amine (secondary) |
| 2,6-dichloro-N,N-dimethylquinolin-5-amine (tertiary) | |
| Ethyl bromide | N-ethyl-2,6-dichloroquinolin-5-amine (secondary) |
| Benzyl chloride | N-benzyl-2,6-dichloroquinolin-5-amine (secondary) |
Reactions at the Amino Moiety
Silylation Reactions
Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and N,O-bis(trimethylsilyl)acetamide (BSA). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or imidazole, to neutralize the hydrochloric acid byproduct. For example, the reaction of an aminoquinoline with TMSCl in the presence of triethylamine would be expected to yield the N-silylated product.
In the context of more complex transformations, tris(pentafluorophenyl)borane (B72294) has been identified as a catalyst for the C(sp³)-H silylation of various trialkylamine derivatives with dihydrosilanes. nih.gov This process involves the dehydrogenation of the amine to an enamine, followed by electrophilic silylation. nih.gov While this specific methodology applies to tertiary amines, it highlights the ongoing development of novel silylation techniques that could potentially be adapted for aminoquinolines.
It is important to note that the presence of the two chloro-substituents and the specific electronic environment of the quinoline ring in this compound could influence the reactivity of the amino group towards silylation. However, without direct experimental data, any proposed reaction conditions remain speculative.
Reductive Amination Transformations
Reductive amination is a versatile method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to a more substituted amine. synplechem.comyoutube.com This reaction is a cornerstone in synthetic organic chemistry for the alkylation of amines. chemistrysteps.com
For this compound, a primary amine, reductive amination would involve its reaction with an aldehyde or a ketone in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synplechem.com The choice of reducing agent is crucial; for instance, NaBH₃CN is effective at reducing the intermediate iminium ion in the presence of the starting carbonyl compound. chemistrysteps.com
A typical procedure would involve mixing this compound with an aldehyde or ketone in a suitable solvent, followed by the addition of the reducing agent. synplechem.com The reaction leads to the formation of a secondary amine. While this reaction is widely used, specific examples involving this compound are not detailed in the available literature. General protocols for reductive amination are well-established and can be adapted for a wide range of substrates. organic-chemistry.org
Halogen Reactivity and Substitution Reactions on the Quinoline Ring
The two chlorine atoms on the quinoline ring of this compound are key sites for further functionalization through substitution reactions. Their reactivity is influenced by their position on the quinoline nucleus and the electronic effects of the amino group.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. libretexts.orgyoutube.com In quinoline systems, the reactivity of halogens towards nucleophilic substitution is dependent on their position. Generally, halogens at the 2- and 4-positions are more activated towards nucleophilic attack due to the ability of the nitrogen atom in the ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
In the case of 2,6-dichloroquinoline (B154368), the chlorine atom at the 2-position is significantly more reactive than the one at the 6-position. nih.gov This differential reactivity is a common feature in halo-substituted nitrogen heterocycles. mdpi.com The presence of the electron-donating amino group at the 5-position in this compound would further modulate the electron density of the quinoline ring, potentially influencing the rates and regioselectivity of SNAr reactions. However, specific studies on the nucleophilic aromatic substitution of this compound are not prevalent in the reviewed literature. For related dichloroquinazolines, regioselective substitution at the 4-position is consistently observed. nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a staple in modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govwiley.com
Studies on the palladium-catalyzed amination of isomeric dichloroquinolines have provided insights into the regioselectivity of these reactions. In the case of 2,6-dichloroquinoline, amination has been shown to be challenging, with low selectivity. nih.gov Attempts to perform mono- or diamination on 2,6-dichloroquinoline often resulted in complex reaction mixtures that were difficult to separate. nih.gov This is attributed to the high reactivity of the chlorine at the 2-position, which can lead to various side reactions. nih.gov
The presence of the amino group at the 5-position in this compound would likely influence the electronic properties of the quinoline ring and, consequently, the regioselectivity of palladium-catalyzed amination. The primary amine itself could also act as a directing group in certain C-H activation/alkynylation reactions, showcasing the influence of this functional group on regioselectivity. rsc.org However, specific experimental data on the regioselective amination of this compound is scarce.
The choice of phosphine (B1218219) ligand is critical in controlling the efficiency and selectivity of Buchwald-Hartwig amination reactions. researchgate.netcmu.edu Different generations of ligands have been developed to improve the scope and performance of these couplings. wiley.com
In the context of the amination of dichloroquinolines, ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) have been investigated. nih.gov Studies on the amination of 2,6-dichloroquinoline with adamantane-containing amines revealed that both BINAP and DavePhos were used in attempts to catalyze the reaction, though with limited success in achieving clean mono- or diamination products. nih.gov In reactions with other dichloroquinoline isomers, BINAP was successfully applied in many cases, but had to be replaced with DavePhos for certain sterically hindered amines or for diamination reactions. nih.gov This highlights the crucial role of the ligand in overcoming steric hindrance and promoting the desired reactivity.
The development of bidentate phosphine ligands like BINAP was a significant advancement, allowing for the reliable coupling of primary amines. wikipedia.org The choice between ligands like BINAP and more specialized ligands such as DavePhos often depends on the specific substrates and desired outcome of the reaction. nih.govlibretexts.org
Palladium-Catalyzed Amination Reactions
Optimization of Base and Solvent Systems for Amination
The introduction of an amino group onto a dihaloquinoline core, a critical step in forming compounds like this compound, is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions. The efficiency and selectivity of these transformations are highly dependent on the choice of base and solvent.
Research into the amination of related heterocyclic systems, such as chloropyridines and dichloropyrimidines, provides significant insights. The selection of the base is crucial to facilitate the deprotonation of the amine nucleophile and to neutralize the generated HCl without promoting side reactions. Similarly, the solvent must be capable of dissolving the reactants while being compatible with the reaction conditions. For palladium-catalyzed aminations, the solvent also plays a role in stabilizing the catalytic species.
Studies have shown that for the amination of chloropyridines, a variety of amines can serve as suitable coupling partners when using a palladium acetate (B1210297) catalyst at elevated temperatures (100-110 °C). cmu.edu The use of a mild base like potassium phosphate (B84403) (K₃PO₄) was found to be effective, leading to cleaner but slower reactions compared to stronger bases. cmu.edu In catalyst-free aminations of dichloropyrazine and dichloroisoquinoline, dimethylformamide (DMF) has been successfully employed as the solvent. nih.gov
Recent advancements in palladium-catalyzed amination highlight the use of aqueous ammonia (B1221849) with a hydroxide (B78521) base. nih.gov This system presents challenges related to catalyst stability and competing hydroxylation side reactions. nih.gov However, the development of specialized ligands, such as KPhos, has enabled the highly selective formation of primary arylamines even in the presence of a high concentration of water. nih.gov
The following table summarizes the effects of different base and solvent systems on the amination of various chloro-heterocyclic compounds, which can be extrapolated to the synthesis of this compound precursors.
Table 1: Effect of Base and Solvent on Amination Yields for Chloro-Heterocycles
| Substrate | Amine | Catalyst/Conditions | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloropyridine HCl | Morpholine | Pd(OAc)₂ / Ligand 4 | K₃PO₄ | Toluene | 81 | cmu.edu |
| 3-Chloropyridine | n-Hexylamine | Pd(OAc)₂ / Ligand 3 | NaOt-Bu | Toluene | 98 | cmu.edu |
| 1,3-Dichloroisoquinoline | Adamantane Amine | Catalyst-free | - | DMF | 89 | nih.gov |
| Aryl Chloride | Aqueous Ammonia | Pd / KPhos | KOH | Toluene/H₂O | 92 | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Indoline | Catalyst-free | NaOH | Ethanol | Not specified | mdpi.com |
Other Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the 2,6-dichloroquinoline scaffold are versatile handles for a wide range of transition metal-catalyzed cross-coupling reactions beyond simple amination. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.net Catalysts based on palladium, nickel, copper, and iron are commonly employed. nih.govresearchgate.net
Key cross-coupling reactions applicable to dihaloquinoline substrates include:
Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond, leading to aryl- or alkyl-substituted quinolines. mdpi.com
Heck Coupling: This palladium-catalyzed reaction couples the haloquinoline with an alkene to form a substituted alkene, effectively adding a vinyl group to the quinoline ring. nih.govmdpi.com
Sonogashira Coupling: This reaction, catalyzed by both palladium and copper, involves the coupling of a haloquinoline with a terminal alkyne to create a C-C triple bond, yielding an alkynyl-substituted quinoline. nih.gov
Stille Coupling: This reaction uses a palladium catalyst to couple the haloquinoline with an organotin compound. mdpi.com
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the haloquinoline, typically catalyzed by palladium or nickel. mdpi.com
Buchwald-Hartwig Amination: While discussed for the primary synthesis, this palladium-catalyzed reaction can also be used to couple a wide variety of primary and secondary amines, creating diverse C-N bonds. cmu.edu
The reactivity of related chloroquinoxalines in these transformations has been extensively studied, demonstrating that these substrates are highly effective in reactions catalyzed by metals like palladium and copper for the construction of various C-C, C-N, C-O, and C-S bonds. nih.gov Nickel catalysts have also proven effective for C-C bond formation with N-acyliminium precursors derived from quinolines. rsc.org
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Haloquinolines
| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Organoboron | C-C | Biaryl/Alkyl-aryl | mdpi.com |
| Heck | Palladium (Pd) | Alkene | C-C | Substituted Alkene | nih.gov |
| Sonogashira | Palladium (Pd), Copper (Cu) | Terminal Alkyne | C-C (alkyne) | Alkynyl-aryl | nih.gov |
| Negishi | Palladium (Pd), Nickel (Ni) | Organozinc | C-C | Biaryl/Alkyl-aryl | mdpi.com |
| Stille | Palladium (Pd) | Organotin | C-C | Biaryl/Alkyl-aryl | mdpi.com |
| Buchwald-Hartwig | Palladium (Pd) | Amine | C-N | Aryl Amine | cmu.edu |
Vilsmeier-Haack Formylation in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile and efficient method used in organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.inchemistrysteps.com This reaction is particularly useful in the synthesis of functionalized quinolines, often yielding 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in
The reaction proceeds by treating a substituted N-arylacetamide with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemistrysteps.comchemijournal.com The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.com This electrophile attacks the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formylation to produce the quinoline scaffold. niscpr.res.in The reaction is often regioselective, with yields being particularly good when the N-arylacetamide precursor contains electron-donating groups. niscpr.res.inchemijournal.com
This methodology is considered one of the most efficient approaches for creating functionalized quinolines that can serve as versatile synthons for further chemical transformations. niscpr.res.in For instance, the resulting formyl group can be converted into other functionalities like cyano or alkoxycarbonyl groups, and the chloro-substituent can undergo nucleophilic substitution reactions. niscpr.res.in
Investigation of Reaction Mechanisms for Synthetic Pathways
Understanding the underlying mechanisms of the reactions used to synthesize and functionalize this compound is essential for optimizing reaction conditions and predicting outcomes.
Detailed Mechanistic Elucidation of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental to the synthesis of arylamines from aryl halides. The generally accepted mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The catalytic cycle consists of three primary steps:
Oxidative Addition: The cycle begins with the insertion of a low-valent Pd(0) complex into the carbon-halogen bond (e.g., C-Cl) of the haloquinoline. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex. The choice of phosphine ligand is critical as it influences the rate of this step through both steric and electronic effects. cmu.edu
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amido complex. In some cases, this can proceed via ligand exchange, where the halide is displaced by the amido group.
Reductive Elimination: This is the final step where the new C-N bond is formed, releasing the arylamine product from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Mechanistic studies have revealed that reductive elimination can be the turnover-limiting step in certain systems, such as the amination of aryl halides with aqueous ammonia and a hydroxide base. nih.gov
The efficiency of the catalyst is highly dependent on the supporting ligand, which must balance the promotion of oxidative addition and reductive elimination while preventing catalyst decomposition. cmu.edu
Mechanistic Aspects of Nucleophilic Substitution at Quinoline Halogen Atoms
The direct replacement of a halogen on the quinoline ring by an amine can also occur via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions, which are generally unfavorable on sp²-hybridized carbon atoms of an aromatic ring. wikipedia.org The SNAr mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgmasterorganicchemistry.com In the case of 2,6-dichloroquinoline, the ring nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 and C4 positions, while the chlorine atoms themselves also contribute to the electrophilicity of the ring.
The SNAr mechanism proceeds in two main steps:
Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the electrophilic carbon atom bearing a halogen atom. This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this carbanionic intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product. libretexts.org
The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. youtube.com Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups and a highly electrophilic carbon center, will accelerate the reaction. masterorganicchemistry.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
High-Resolution Proton NMR (¹H NMR) Spectroscopy
High-resolution proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2,6-dichloroquinolin-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
The aromatic region of the spectrum would likely display signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the amine group. It is anticipated that the protons on the benzene (B151609) ring portion of the quinoline will resonate at different frequencies than those on the pyridine (B92270) ring portion.
The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding. In some cases, coupling between the amine protons and adjacent aromatic protons may be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous quinoline derivatives)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.2 - 7.4 | d |
| H-4 | 8.0 - 8.2 | d |
| H-7 | 7.0 - 7.2 | d |
| H-8 | 7.5 - 7.7 | d |
| -NH₂ | 4.5 - 5.5 | br s |
d = doublet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms in the quinoline ring, as their chemical environments are different.
The carbons bonded to the chlorine atoms (C-2 and C-6) and the nitrogen atom (C-8a and C-2) would show characteristic downfield shifts due to the electronegativity of these atoms. The carbon atom attached to the amino group (C-5) would also have a specific chemical shift influenced by the nitrogen atom. The remaining carbon signals would be assigned based on their position within the heterocyclic ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous quinoline derivatives)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 |
| C-8 | 128 - 133 |
| C-8a | 145 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to confirm the connectivity of the protons within the quinoline ring. For instance, a cross-peak between the H-3 and H-4 protons would be expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH group in the aromatic system would show a correlation peak.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₆Cl₂N₂), the expected exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 212.9930 |
| [M+H+2]⁺ | 214.9901 |
| [M+H+4]⁺ | 216.9871 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule. Fragmentation of this ion can be induced to provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules such as HCN or chlorine radicals.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular weight of an analyte with high precision. In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), on a metal target plate. nih.govresearchgate.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize. This process transfers charge to the analyte molecules, typically forming singly charged ions like [M+H]⁺ or [M+Na]⁺, without causing significant fragmentation. researchgate.net
The generated ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is measured. This "time-of-flight" is directly proportional to the square root of the ion's mass-to-charge ratio (m/z). nih.gov Lighter ions travel faster and reach the detector sooner than heavier ions.
For this compound, a MALDI-TOF mass spectrum would be expected to show a prominent peak corresponding to its protonated molecular ion [C₉H₆Cl₂N₂ + H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic isotopic cluster, providing confirmation of the compound's elemental composition. The high resolution of a reflectron TOF analyzer could allow for the determination of the compound's exact mass, further confirming its molecular formula. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). researchgate.net For this compound, the FT-IR spectrum would provide key information about its functional groups.
Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The spectrum would also contain characteristic absorptions for the quinoline ring structure, including C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ fingerprint region. Furthermore, the C-Cl stretching vibrations would be expected to produce strong bands in the lower frequency region, typically between 800 and 600 cm⁻¹.
A hypothetical data table for the expected FT-IR vibrational modes is presented below, based on characteristic frequencies for its constituent functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch (Amine) | 3500 - 3300 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C / C=N Aromatic Ring Stretch | 1650 - 1400 | Medium-Strong |
| N-H Scissoring (Amine) | 1650 - 1550 | Medium-Variable |
| C-N Stretch | 1350 - 1250 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. science-softcon.de The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.
For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the quinoline ring system and the C-Cl bonds. dergipark.org.tr The symmetric breathing modes of the aromatic rings typically produce strong and sharp Raman signals. The C-Cl stretching vibrations would also be clearly observable. Due to its structure, which combines a highly polarizable aromatic system with an amino group, the compound is expected to be a strong Raman scatterer. dergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. researchgate.net The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated systems. The quinoline core of this compound is an extended π-conjugated system, which is expected to result in strong UV absorption.
The presence of the amino group (-NH₂), an auxochrome, is known to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted quinoline. researchgate.net Conversely, the chloro groups (-Cl) may have a minor influence on the absorption maxima. The UV-Vis spectrum, when measured in various solvents, could also provide insights into solvent-solute interactions. semanticscholar.org
A hypothetical UV-Vis absorption data table is provided below, estimating the expected absorption maxima based on related aminoquinoline structures.
| Solvent | Expected λ_max 1 (nm) | Expected λ_max 2 (nm) |
| Hexane (B92381) | ~250-260 | ~330-350 |
| Ethanol | ~255-265 | ~335-355 |
| Dichloromethane | ~255-265 | ~340-360 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
To perform a single-crystal X-ray diffraction (SC-XRD) analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal's unit cell. nih.gov
This analysis would unambiguously determine the compound's solid-state structure, providing precise data on bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine group or π-π stacking between the quinoline rings. This information is crucial for understanding the material's physical properties and for structure-based molecular design.
A table outlining the type of crystallographic data that would be obtained from an SC-XRD experiment is shown below.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
Crystal Growth and Optimization for Diffraction Studies
Information regarding the specific methodologies for growing single crystals of this compound suitable for X-ray diffraction is not present in the available literature. The process of obtaining high-quality crystals is a critical prerequisite for structural determination. This would typically involve exploring various crystallization techniques such as slow evaporation from different solvents, vapor diffusion, or cooling crystallization. The optimization of parameters including solvent system, temperature, and concentration would be essential to yield crystals of sufficient size and quality for diffraction experiments. Without experimental data, a table of optimized conditions cannot be provided.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
A detailed analysis of the intermolecular interactions and crystal packing motifs of this compound is not possible without its determined crystal structure. Such an analysis would involve the identification and characterization of non-covalent interactions, including but not limited to:
Hydrogen Bonding: The presence of the amine group (-NH2) suggests the potential for hydrogen bond donor capabilities, while the nitrogen atom of the quinoline ring and the chlorine atoms could act as hydrogen bond acceptors. The specific hydrogen bonding patterns (e.g., N-H···N, N-H···Cl) would be crucial in dictating the supramolecular assembly.
π-π Stacking: The aromatic quinoline ring system could participate in π-π stacking interactions, influencing the packing of the molecules in the crystal lattice.
Halogen Bonding: The chlorine atoms could engage in halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.
Without the atomic coordinates and unit cell parameters from a crystal structure determination, a quantitative analysis of these interactions and a description of the resulting packing motifs (e.g., herringbone, layered, etc.) cannot be performed. Consequently, data tables detailing bond lengths, bond angles, and geometric parameters of these interactions cannot be generated.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govrsc.org Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is adjusted to find the most stable conformation, corresponding to a minimum on the potential energy surface. For 2,6-dichloroquinolin-5-amine, this process would refine the bond lengths, bond angles, and dihedral (torsion) angles of the fused quinoline (B57606) ring system and its substituents.
The resulting optimized structure provides key geometric parameters. The quinoline core is expected to be largely planar, while the amino group (-NH₂) may exhibit a slight pyramidal geometry. The carbon-chlorine bonds and the carbon-nitrogen bond of the amine group will have characteristic lengths determined by their electronic environment. These calculated parameters can be validated by comparison with experimental data from X-ray crystallography if available, or with data from structurally similar compounds.
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table demonstrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific computational study.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C5-N (amine) | ~1.37 Å |
| Bond Length | C2-Cl | ~1.74 Å |
| Bond Length | C6-Cl | ~1.73 Å |
| Bond Angle | C4-C5-C6 | ~121° |
| Bond Angle | C1-N(amine)-H | ~118° |
| Dihedral Angle | C4-C5-N(amine)-H | ~0° or ~180° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic transitions and chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms. nih.gov
Table 2: Representative Frontier Molecular Orbital Energy Values These values are illustrative of typical results from DFT calculations on similar aromatic amines.
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | ~3.5 to 4.5 | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the reactive sites of a molecule. mdpi.com It illustrates the charge distribution on the molecule's surface, predicting regions susceptible to electrophilic and nucleophilic attack. researchgate.net MEP maps are color-coded:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack.
Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative nitrogen atom of the quinoline ring and the two chlorine atoms. researchgate.net A region of high positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. mdpi.com
Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations compute the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These theoretical frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations of the computational method, improving agreement with experimental data. nih.gov
Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, N-H bending, or ring deformations. This provides a complete and reliable interpretation of the vibrational spectrum. nih.gov Since specific data for this compound is not available in the reviewed literature, the following table presents data for the structurally analogous compound 4-amino-2,6-dichloropyridine to illustrate the type of results obtained. nih.govresearchgate.net
Table 3: Illustrative Vibrational Frequencies and Assignments for the Analogous 4-amino-2,6-dichloropyridine Data adapted from a DFT study on a similar chloro-amino heterocyclic compound. nih.gov
| Mode No. | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|---|
| 1 | 3510 | High | Medium | νas(NH₂) - Asymmetric NH₂ stretch |
| 2 | 3425 | High | High | νs(NH₂) - Symmetric NH₂ stretch |
| 3 | 1620 | Very High | Low | δ(NH₂) - NH₂ scissoring |
| 4 | 1580 | Medium | Very High | ν(Ring) - Ring C-C/C-N stretch |
| 5 | 1150 | Low | High | ν(C-Cl) - C-Cl stretch |
| 6 | 830 | Low | Very High | Ring Breathing Mode |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shielding tensors using DFT. nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).
This computational prediction is invaluable for interpreting and assigning complex experimental ¹H and ¹³C NMR spectra. It helps confirm the molecular structure by correlating the electronic environment of each nucleus with its observed resonance signal. nih.gov
Table 4: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts This table illustrates how GIAO-predicted data is typically presented.
| Atom | Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H (ppm) | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C (ppm) |
|---|---|---|---|---|
| C2 | - | - | 151.5 | 150.8 |
| C3 | 7.40 | 7.35 | 122.0 | 121.7 |
| C4 | 8.10 | 8.05 | 138.0 | 137.5 |
| C5 | - | - | 135.0 | 134.2 |
| C6 | - | - | 128.0 | 127.9 |
| H (amine) | 4.50 | 4.55 | - | - |
Key descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. materialsciencejournal.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. researchgate.net
These parameters are calculated using the energies of the frontier orbitals. researchgate.net
Table 5: Global Chemical Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Chemical Softness (S) | 1 / η | High value indicates high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the tendency of electrons to escape. |
| Electrophilicity Index (ω) | μ² / (2η) | Indicates the ability to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in different environments, such as in a solvent or near a biological receptor.
This technique allows for a detailed conformational analysis , mapping the accessible shapes (conformations) the molecule can adopt and their relative energies. Understanding the preferred conformations is crucial as it dictates how the molecule can interact with other molecules. Furthermore, MD simulations can model intermolecular interactions , such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the molecule and its surroundings. nih.govnih.govmdpi.com For instance, simulations could predict how the amino and chloro groups on the quinoline ring interact with water molecules or the residues of a protein's active site. nih.gov
A thorough search of scientific literature did not yield specific MD simulation studies conducted on this compound. Therefore, no data on its specific conformational preferences or interaction dynamics can be presented at this time.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a group of related molecules and then using statistical techniques to find a mathematical equation that links these descriptors to an observed activity or property.
For a class of compounds including this compound, a QSAR study could potentially be developed to predict its efficacy as an inhibitor for a particular enzyme, provided that experimental data for a set of similar quinoline derivatives is available. A QSPR model could be used to predict properties like solubility, melting point, or toxicity.
However, no published QSAR or QSPR studies that specifically include or focus on this compound were found. As a result, no predictive models or associated data tables can be provided.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity of the ligand. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often represented as a binding energy value.
Molecular docking could be instrumental in identifying potential biological targets for this compound by screening it against various protein structures. Such studies would reveal plausible binding poses and key interactions, such as hydrogen bonds with amino acid residues or pi-stacking with aromatic rings, guiding further experimental validation.
Despite the utility of this method, specific molecular docking studies detailing the interaction of this compound with any biological target have not been reported in the scientific literature. Consequently, there are no binding energy data or interaction profiles to present.
Biological Activity and Mechanistic Investigations
Antimicrobial Activity
There is no available scientific data detailing the antibacterial efficacy of 2,6-Dichloroquinolin-5-amine against Staphylococcus aureus or Methicillin-resistant Staphylococcus aureus (MRSA).
There is no available scientific data on the antibacterial efficacy of this compound against Escherichia coli or Pseudomonas aeruginosa.
There is no available scientific data concerning the antifungal efficacy of this compound against Candida albicans, Aspergillus niger, or Aspergillus clavatus. Research has been conducted on other 2,6-disubstituted quinolines, which were found to have fungicidal activity against Candida species, but this does not apply to the specific compound . nih.gov
Due to the lack of studies on the antimicrobial activity of this compound, its mechanism of action remains uninvestigated and unknown. The following potential mechanisms, common to other antimicrobial compounds, have not been studied in relation to this compound.
There is no scientific evidence to suggest that this compound acts by disrupting or permeabilizing bacterial membranes.
There is no research available to indicate whether this compound inhibits the synthesis of the bacterial cell wall or interacts with precursor molecules such as Lipid II. The inhibition of Lipid II is a known mechanism for several classes of antibiotics, which disrupts peptidoglycan synthesis and compromises cell wall integrity. nih.govelifesciences.org However, no studies have linked this mechanism to this compound.
No Information Available for this compound
Following a comprehensive search of publicly available scientific literature, no research findings or data could be located regarding the biological activity and mechanistic investigations of the chemical compound This compound .
Specifically, there is no available information on the following topics as they relate to this particular compound:
Targeting of Specific Bacterial Enzymes: No studies were found that investigate the interaction of this compound with bacterial enzymes, including Penicillin-Binding Protein 2a (PBP2a).
Bacteriostatic versus Bactericidal Effects: There is no literature describing whether this compound inhibits bacterial growth (bacteriostatic) or kills bacteria directly (bactericidal).
Enzyme Inhibition Studies: No research could be identified that details the inhibition of any specific enzymes by this compound. This includes a lack of data on:
Identification and characterization of target enzymes.
Kinetic analysis of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
Elucidation of enzyme-inhibitor binding mechanisms (e.g., reversible, irreversible, allosteric).
Investigation of its effects on specific enzyme systems such as DT-Diaphorase (NQO1) or Cytochrome P450.
Due to the absence of any scientific data for this compound in the requested areas, it is not possible to generate the article as per the provided outline. The required information for all specified sections and subsections does not appear to be present in the public domain.
Insufficient Information Available to Generate the Requested Article on this compound
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline.
The instructions required a thorough and scientifically accurate article structured around specific sections, including "," with subsections on "Analysis of Enzyme-Inhibitor Complex Formation," "Structure-Activity Relationship (SAR) Studies for Biological Properties," and "Pharmacophore Identification and Lead Optimization."
While general information regarding the methodologies of enzyme-inhibitor analysis, SAR studies, and pharmacophore modeling is widely available, and some data exists for related quinoline (B57606) derivatives, the search did not yield specific research findings, data tables, or detailed mechanistic investigations directly pertaining to this compound. The strict adherence to the provided outline and the focus solely on this specific compound cannot be met with the current publicly accessible information.
A single patent mentions this compound in the context of P2X7 receptor antagonists; however, it does not provide the in-depth experimental data required to populate the specified sections of the requested article, such as detailed enzyme kinetics, structural data of enzyme-inhibitor complexes, comprehensive SAR tables, or pharmacophore models based on this scaffold.
Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the generation of the article as outlined is not possible at this time. Further primary research and publication of data specifically on this compound would be required to fulfill such a request.
Materials Science Applications and Advanced Functionalities
Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs)
Quinoline (B57606) and its derivatives are recognized for their utility in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov The electron-withdrawing nature of the quinoline core makes it a suitable component for electron-transporting or emissive layers in these devices. nih.gov
In the context of OLEDs, quinoline-based materials have been successfully employed as emitters. For instance, benzo[q]quinoline derivatives have been synthesized and incorporated into OLED devices, demonstrating their potential for efficient light emission. tandfonline.comtandfonline.com The introduction of bulky side groups, such as naphthalene (B1677914) moieties, can induce twisted molecular structures that reduce intermolecular aggregation and enhance solid-state emission. tandfonline.com Carbazole-quinoline hybrids have also been developed as bipolar host materials for highly efficient orange and deep-red phosphorescent OLEDs (PhOLEDs), showcasing high glass transition temperatures and suitable triplet energy gaps. rsc.org The combination of an electron-donating carbazole (B46965) unit with an electron-accepting quinoline unit facilitates balanced charge transport, a critical factor for high-performance OLEDs. rsc.org While specific studies on 2,6-Dichloroquinolin-5-amine in OLEDs are not yet prevalent, the presence of the electron-accepting dichloro-substituted quinoline core, combined with the electron-donating amine group, suggests potential as a bipolar material or a component in donor-acceptor type emitters.
For OFETs, the performance is heavily reliant on the semiconductor's ability to form well-ordered thin films and facilitate efficient charge transport. frontiersin.org While p-type (hole-transporting) organic semiconductors are more common, the development of robust n-type (electron-transporting) materials is crucial for complementary circuits. nih.gov The introduction of electron-withdrawing groups, such as the chloro-substituents on the this compound ring, is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is favorable for n-type behavior. nih.gov For example, halogen-substituted derivatives of quinoxaline-fused tetrathiafulvalene (B1198394) have demonstrated n-type FET characteristics. nih.gov Doping is another strategy to enhance the performance of OFETs, where a guest dopant is mixed with a host material to optimize its electrical properties. rsc.org The specific morphology and electronic structure of the organic semiconductor at the interface with the dielectric layer are critical for device performance. frontiersin.org
Table 1: Representative Quinoline Derivatives in Organic Electronics This table presents data for related quinoline derivatives to illustrate their properties in the context of organic electronics, as direct data for this compound in these applications is not available.
| Compound/Device Structure | Application | Key Finding |
| 2,4-di(naphtalene-1-yl)benzo[q]quinoline | OLED | Exhibited a luminous efficiency of 2.91 cd/A and an external quantum efficiency of 0.90% at 20 mA/cm². tandfonline.com |
| 9-(4-(4-phenylquinolin-2-yl)phenyl)-9H-carbazole (CzPPQ) as host in orange PhOLED | OLED | Achieved a maximum external quantum efficiency of 25.6% and a power efficiency of 68.1 lm W⁻¹. rsc.org |
| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | OLED | Showed a luminous efficiency of 3.52 cd/A and an external quantum efficiency of 1.00% at 20 mA/cm². tandfonline.com |
| Halogen-substituted quinoxaline-fused TTF derivatives | OFET | Demonstrated n-type behavior with mobilities of 0.1 cm²/Vs. nih.gov |
Exploration in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atom in the quinoline ring and the exocyclic amine group in this compound make it a prime candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. morressier.com The specific arrangement of these complexes can lead to materials with interesting magnetic, catalytic, or structural properties. For example, cobalt(II) complexes with amide-containing quinoline ligands have been shown to act as catalysts in the reduction of molecular oxygen. mdpi.com
This potential extends to the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials built from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, such as their high surface area and tunable pore sizes, make them suitable for applications in gas storage, separation, and heterogeneous catalysis. acs.org
Quinoline derivatives have been successfully used as the organic linkers in MOF synthesis. For example, a luminescent MOF based on a Zr(IV) metal center and quinoline-2,6-dicarboxylic acid has been synthesized. rsc.org This material demonstrated ultrasensitive detection of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Copper-based MOFs incorporating quinoline have also been explored. One study detailed a Cu(II)-based MOF that functions as a heterogeneous catalyst for oxidative C-O coupling and the synthesis of other quinolines. acs.org In another instance, uncoordinated amine groups within a MOF structure were used to anchor single ruthenium atoms, creating a highly effective catalyst for the chemoselective hydrogenation of quinoline. nih.gov
Given that this compound possesses both a coordinating quinoline nitrogen and an amine group, it could potentially act as a bidentate or bridging ligand in the formation of novel MOFs. The dichloro-substituents would also influence the electronic properties and steric interactions within the framework, potentially leading to new functionalities.
Application in Polymer Chemistry and Functional Coatings
The incorporation of quinoline moieties into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic functions. acs.org The synthesis of polyquinolines can be achieved through methods like the acid-catalyzed Friedlaender condensation. acs.org To improve the processability of these often rigid polymers, strategies such as introducing flexible silicon-containing monomers or bulky side chains have been employed. morressier.comacs.org
Another approach is the synthesis of polymers with quinoline units as side chains. For example, new methacrylic monomers featuring a styrylquinoline moiety have been synthesized and subsequently polymerized via free-radical polymerization. tandfonline.com These polymers exhibit interesting photochemical and optical activities. tandfonline.com Similarly, novel acrylate (B77674) monomers based on a quinoline-chalcone structure have been polymerized to create materials with significant antimicrobial activity and potential for drug-release applications. nih.gov
This compound, with its reactive amine group, is a suitable candidate for monomer synthesis. It could be reacted with acyl chlorides or other bifunctional molecules to be incorporated into polyamides, polyimides, or other polymer structures. The resulting polymers would benefit from the inherent properties of the dichloro-quinoline unit, potentially leading to materials for functional coatings with enhanced thermal stability or specific surface properties. The general use of quinoline derivatives in the manufacture of dyes also suggests a potential role in creating colored or optically active coatings. wikipedia.org
Investigation of Optical and Photophysical Properties
The optical and photophysical properties of quinoline derivatives are of great interest for applications in sensing, imaging, and optoelectronics. nih.gov These properties, including absorption and fluorescence spectra, quantum yields, and excited-state lifetimes, are highly dependent on the substitution pattern of the quinoline ring. scielo.brmdpi.com
For example, a study on a series of quinoline Schiff bases revealed that their unique HOMO-LUMO structure and reasonable quantum yields make them suitable for applications such as random lasers when combined with ZnO nanoparticles. mdpi.com The photophysical properties of antimalarial drugs containing the quinoline core, such as chloroquine (B1663885) and primaquine, have been investigated to understand their mechanisms of action and potential phototoxicity. nih.gov These studies show that quinoline derivatives can undergo photoionization processes upon UV irradiation, forming transient radical cations. nih.gov
Computational studies, such as those using density functional theory (DFT), are often employed to predict and understand the electronic and optical properties of new molecules. nih.gov For a series of 2,4-dicarbazolyl-substituted quinolines, DFT calculations showed good agreement with experimental absorption spectra and provided insights into the HOMO-LUMO energy gaps, which are crucial for optoelectronic applications. nih.gov The effect of chloro-substitution on the optical properties of carbazole dyes has also been shown to influence their fluorescent properties, making them potential probes for bioimaging. nih.gov
For this compound, the combination of the electron-withdrawing chloro groups and the electron-donating amine group on the quinoline scaffold is expected to result in interesting intramolecular charge transfer (ICT) characteristics. nih.gov This could lead to significant solvatochromism (a change in color with solvent polarity) and a tunable emission spectrum, making it a candidate for use as a fluorescent probe or in nonlinear optical materials. ajbls.com
Table 2: Basic Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 607380-28-9 | rsc.org |
| Molecular Formula | C₉H₆Cl₂N₂ | rsc.org |
| Molecular Weight | 213.07 g/mol | rsc.org |
| Appearance | Data not widely available, likely a solid at room temperature. | - |
| Solubility | Data not widely available, likely soluble in organic solvents. acs.org | - |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 2,6-dichloroquinolin-5-amine. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its separation and quantification, often coupled with mass spectrometry for unambiguous identification.
HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for various method development strategies to achieve purity testing and quantitative analysis.
The development of a reliable HPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for separating moderately polar aromatic compounds. A C18 or similar phenyl-based column is effective for retaining quinoline (B57606) derivatives and related aromatic amines. hplc.euhalocolumns.com
Method optimization focuses on the mobile phase composition to achieve optimal resolution and peak shape. This usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. hplc.euresearchgate.net Adjusting the pH of the buffer is critical, as it controls the ionization state of the amine group, thereby influencing retention time and peak symmetry. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate the main compound from any potential impurities with different polarities. researchgate.net Quantitative analysis is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition | Purpose |
| Column | HALO C18, 4.6 x 50 mm | Stationary phase for reversed-phase separation. hplc.eu |
| Mobile Phase A | 0.02 M Sodium Phosphate Buffer, pH 7.0 | Controls ionization and improves peak shape. hplc.eu |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. hplc.eu |
| Gradient | Isocratic or Gradient Elution | To optimize separation of analyte and impurities. researchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | Controls analysis time and separation efficiency. hplc.eu |
| Temperature | 25°C | Ensures reproducible retention times. hplc.eu |
| Detection | UV at 254 nm or DAD (Diode-Array Detector) | For quantification and peak purity assessment. |
For unequivocal identification and enhanced sensitivity, HPLC is frequently coupled with mass spectrometry (MS) or a diode-array detector (DAD).
HPLC-DAD: A Diode-Array Detector acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for assessing the purity of the this compound peak by checking for spectral uniformity across its profile. It can also help in the tentative identification of impurities by comparing their spectra with known standards or libraries. Studies on related 2-substituted quinolines have demonstrated the utility of HPLC-DAD in resolving and monitoring metabolites. researchgate.net
HPLC-MS: The coupling of HPLC with mass spectrometry, particularly with an electrospray ionization (ESI) source, provides definitive structural information. nih.gov ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ for the analyte, confirming its molecular weight with high accuracy. nih.gov Further fragmentation of this ion within the mass spectrometer (MS/MS) produces a characteristic pattern that serves as a structural fingerprint, allowing for unambiguous identification even in complex matrices. This technique is essential for confirming the identity of the target compound and characterizing unknown impurities or metabolites. nih.govnih.gov
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polarity and low volatility of amines, direct GC analysis of this compound is challenging and often requires a derivatization step to improve its chromatographic properties. nih.govchromatographyonline.com
To make this compound amenable to GC analysis, a chemical derivatization process is employed to convert the polar primary amine group (-NH₂) into a less polar, more volatile functional group. nih.gov This process reduces interactions with the GC column surface, leading to improved peak shape and thermal stability. nih.govphenomenex.com Common derivatization strategies for amines include:
Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionamide (B1346557) to form stable, volatile amide derivatives. researchgate.netnih.gov These fluorinated derivatives are particularly useful as they can be detected with high sensitivity by an electron capture detector (ECD).
Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This significantly reduces the polarity and increases the volatility of the analyte. phenomenex.com
The choice of derivatizing agent depends on the specific requirements of the analysis, including desired sensitivity and compatibility with the detector. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Type | Reagent | Abbreviation | Resulting Derivative |
| Acylation | Heptafluorobutyric anhydride | HFBA | Fluorinated amide researchgate.net |
| Acylation | Pentafluoropropionamide | PFPA | Fluorinated amide nih.gov |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether phenomenex.com |
| Silylation | N-trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) ether phenomenex.com |
GC coupled with mass spectrometry (GC-MS) is the definitive method for the identification and quantification of derivatized this compound. After separation on a capillary column (e.g., a DB-5MS), the eluting derivative enters the mass spectrometer. madison-proceedings.com
Electron Ionization (EI) is typically used, which bombards the molecule with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, provides a high-confidence identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument only monitors specific characteristic ions of the derivatized analyte, dramatically increasing sensitivity and selectivity. madison-proceedings.comnih.gov For halogenated compounds, Negative Chemical Ionization (NCI) can offer superior sensitivity compared to EI. nih.govnih.gov Method development involves optimizing the GC oven temperature program to ensure good separation from other components in the sample extract. madison-proceedings.com
Table 3: Typical GC-MS Parameters for Analysis of Quinolines/Aromatic Amines
| Parameter | Typical Condition | Purpose |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Inert column for separating a wide range of compounds. madison-proceedings.com |
| Carrier Gas | Helium at 1.0 mL/min | Mobile phase to carry analytes through the column. madison-proceedings.com |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. madison-proceedings.com |
| Oven Program | Start at 90°C, ramp to 260°C | Separates compounds based on boiling point/volatility. madison-proceedings.com |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | To fragment the molecule for identification. nih.govnih.gov |
| Detection | Mass Spectrometer (Scan or SIM mode) | For identification and high-sensitivity quantification. madison-proceedings.comnih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions and guiding purification processes. libretexts.orgresearchgate.net In the synthesis of quinoline derivatives, TLC is a standard method to track the conversion of starting materials to products. austinpublishinggroup.comquora.com The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture). quora.com
To monitor a reaction involving this compound, aliquots are taken from the reaction mixture at various time intervals and spotted onto a TLC plate alongside the starting materials and a co-spot (a mixture of the reaction aliquot and starting material). libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. libretexts.orgrsc.org The relative positions of the spots, defined by the retention factor (Rf), depend on the polarity of the compounds and the eluent system used. For instance, in the synthesis of substituted quinolines, a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate is often employed to achieve effective separation. libretexts.org
Once the reaction is complete, TLC helps in optimizing the solvent system for purification by column chromatography. Visualization of the separated spots on the TLC plate, which may be colorless, is typically achieved using UV light (as aromatic compounds like quinolines are often UV-active) or by staining with a chemical agent such as iodine, which reversibly complexes with organic compounds. rsc.org For solid-phase synthesis, where the compound is attached to a resin, monitoring can be achieved by cleaving a small amount of the product from the resin support and analyzing the cleaved material by TLC. thieme.de
Table 1: General Parameters for TLC Analysis of Aromatic Amines
| Parameter | Description | Typical Application |
| Stationary Phase | A thin layer of adsorbent material coated on a solid support. | Silica gel 60 F254 on aluminum or glass plates is common for separating moderately polar compounds like aromatic amines. austinpublishinggroup.com |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows up the stationary phase. | A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, methanol) is used. The ratio is optimized to achieve an Rf value for the product between 0.3 and 0.5 for effective separation. libretexts.org |
| Application | Spotting the sample onto the baseline of the TLC plate. | A capillary tube is used to apply a dilute solution of the analyte to the plate. libretexts.org |
| Development | Placing the plate in a sealed chamber with the mobile phase. | The solvent moves up the plate by capillary action, separating the components of the mixture. rsc.org |
| Visualization | Methods to see the separated, often colorless, spots. | UV lamp (254 nm) for UV-active compounds. Iodine vapor chamber for general organic compounds. rsc.org |
Specialized Chromatographic Methods (e.g., Ion Chromatography, Capillary Electrophoresis)
While TLC is excellent for qualitative monitoring, more sophisticated chromatographic techniques are required for precise quantification and separation of this compound, especially in complex matrices.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the analysis of ionic species. Since amines are weak bases and can be protonated to form cations, they are well-suited for analysis by cation-exchange chromatography. thermofisher.comamazonaws.com This method is used for the simultaneous determination of various aromatic amines. nih.gov The separation is based on the interaction of the protonated amine with the negatively charged functional groups of the stationary phase. google.com
A typical IC system for amine analysis uses a cation-exchange column (e.g., Dionex IonPac CS19 or CS12) with an acidic eluent, such as sulfuric acid or methanesulfonic acid, often mixed with an organic solvent like acetonitrile to improve peak shape and resolution. thermofisher.comnih.gov Detection is commonly achieved using suppressed conductivity, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. thermofisher.com Amperometric detection can also be used, offering high sensitivity for electroactive analytes like aromatic amines. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov It has been successfully applied to the determination of aniline (B41778) derivatives in various samples. In a typical application, aromatic amines are separated as cations at a low pH in an uncoated fused-silica capillary. nih.gov Detection can be performed using electrochemical methods, such as amperometry, or by fluorescence after derivatization. nih.gov The high efficiency of CE allows for the separation of closely related isomers, which can be a significant advantage. acs.org
Table 2: Comparison of Specialized Chromatographic Methods for Amine Analysis
| Feature | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on ion-exchange interactions with a charged stationary phase. google.com | Separation based on differential migration of ions in an electric field. nih.gov |
| Stationary Phase | Cation-exchange resin (e.g., sulfonated polymer). nih.gov | Typically an open fused-silica capillary (no stationary phase). nih.gov |
| Mobile Phase/Buffer | Acidic aqueous eluent (e.g., H₂SO₄, MSA), often with an organic modifier (e.g., acetonitrile). thermofisher.comnih.gov | Low pH buffer (e.g., phosphate or acetate buffer). nih.gov |
| Common Detector | Suppressed Conductivity, Amperometry. thermofisher.comnih.gov | UV-Vis, Fluorescence, Electrochemical Detection. nih.gov |
| Primary Application | Quantification of various inorganic and organic ions, including amines. amazonaws.com | High-efficiency separation of complex mixtures, including isomers. nih.govacs.org |
| Advantages | Robust, reproducible, suitable for a wide range of amines. thermofisher.com | Very high separation efficiency, fast analysis, low sample/reagent consumption. nih.gov |
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte, such as this compound, to improve its analytical properties. ui.ac.id Aromatic amines often lack strong native fluorescence or UV absorbance at wavelengths free from matrix interference, and their high polarity can lead to poor chromatographic peak shapes. thermofisher.com Derivatization converts the amine into a derivative with enhanced detectability (e.g., by attaching a fluorophore) and improved chromatographic behavior. thermofisher.comnih.gov
Pre-column and Post-column Derivatization Strategies
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.comactascientific.com
Pre-column Derivatization: In this approach, the analyte is reacted with the derivatizing reagent before being injected into the HPLC system. nih.gov This is the most common strategy, offering several advantages:
Flexibility: The reaction conditions (temperature, time, pH) can be optimized for maximum yield without being constrained by the chromatographic conditions. mdpi.com
Removal of Excess Reagent: Excess derivatizing reagent and by-products can often be removed before injection, leading to cleaner chromatograms.
Improved Chromatography: The resulting derivative is often less polar, leading to better retention and separation on reversed-phase columns. thermofisher.com
A potential drawback is the formation of multiple derivative products or unstable derivatives. mdpi.com Fully automated pre-column derivatization systems can enhance reproducibility and throughput. nih.gov
Post-column Derivatization (PCD): Here, the derivatizing reagent is continuously mixed with the column eluent after the analytes have been separated. nih.gov The reaction occurs in a reactor coil placed between the column and the detector. researchgate.net
No Chromatographic Interference: The original, underivatized analyte is separated, so there are no issues with multiple derivative peaks or reagent peaks interfering with the separation. researchgate.net
Automation: The process is easily automated and integrated into the HPLC system. nih.gov
The main challenges of PCD are the need for a rapid reaction and the potential for band broadening in the reactor coil, which can decrease resolution. nih.govresearchgate.net This technique is particularly useful when the analyte or its derivatives are unstable. actascientific.com
Selection and Optimization of Derivatization Reagents (e.g., Trifluoroacetic Anhydride, NBD-Cl)
The choice of derivatization reagent depends on the functional group of the analyte (in this case, a primary amine) and the desired detection method.
Trifluoroacetic Anhydride (TFAA): TFAA is a powerful acylation reagent that reacts readily with primary and secondary amines, as well as alcohols and phenols. covachem.comrestek.com The reaction forms stable trifluoroacetyl derivatives that are significantly more volatile and less polar than the parent amine. This makes TFAA an excellent reagent for gas chromatography (GC) analysis, often coupled with electron capture detection (ECD) due to the presence of electronegative fluorine atoms. covachem.comsigmaaldrich.com The reaction is typically fast and can be performed under mild conditions, though an acid scavenger is sometimes used. sigmaaldrich.com While primarily used for GC, the resulting derivatives can also be analyzed by HPLC. sigmaaldrich.com
NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): NBD-Cl is a highly effective fluorogenic labeling agent for primary and secondary amines. biotium.comnih.gov The reagent itself is non-fluorescent but reacts with the amine group of this compound to form a highly fluorescent and intensely colored derivative. nih.govresearchgate.net This allows for extremely sensitive detection using HPLC with a fluorescence detector (HPLC-FLD). mdpi.comresearchgate.net The reaction is typically carried out in a buffered, alkaline solution (pH 9-11) to ensure the amine is in its neutral, nucleophilic form. mdpi.comresearchgate.net The resulting NBD-amine derivatives are stable and can be excited at around 450-470 nm, with emission occurring at approximately 530-540 nm. mdpi.comresearchgate.net
Table 3: Characteristics of Selected Derivatization Reagents for Amines
| Reagent | Trifluoroacetic Anhydride (TFAA) | NBD-Cl |
| Full Name | (CF₃CO)₂O | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole |
| Target Group | Primary and secondary amines, alcohols, phenols. covachem.com | Primary and secondary amines, thiols. biotium.comnih.gov |
| Principle | Acylation to form a less polar, more volatile derivative. restek.com | Nucleophilic aromatic substitution to form a fluorescent derivative. nih.gov |
| Primary Use | Gas Chromatography (GC) with FID or ECD. sigmaaldrich.com | HPLC with Fluorescence Detection (FLD) or UV-Vis. researchgate.netresearchgate.net |
| Reaction Conditions | Often heated (e.g., 50°C) with an acid scavenger. sigmaaldrich.com | Alkaline buffer (pH 9-11), often at elevated temperature (e.g., 60-70°C). mdpi.com |
| Advantages | Creates highly volatile derivatives suitable for GC; strong ECD signal. sigmaaldrich.com | Produces intensely fluorescent derivatives, leading to very high sensitivity. researchgate.net |
| Disadvantages | Highly reactive and moisture-sensitive. sigmaaldrich.com | Reaction times can be longer; reagent can degrade in light. |
Electrochemical Detection Methods for Amine Quantification
The aromatic amine functional group in this compound is inherently electroactive, meaning it can be oxidized at a modest positive potential. This property allows for its direct detection and quantification using electrochemical methods, which are often coupled with separation techniques like HPLC or CE to provide both selectivity and sensitivity. mdpi.com
Electrochemical detection (ED) for aromatic amines typically involves a flow-through amperometric cell with a working electrode, such as a glassy carbon electrode (GCE). mdpi.com As the analyte elutes from the chromatography column and passes over the electrode surface, a specific potential is applied. This potential is sufficient to cause the oxidation of the amine group. The resulting flow of electrons (current) is measured, and its magnitude is directly proportional to the analyte's concentration. mdpi.com This method can offer higher sensitivity than UV detection for many electroactive compounds. mdpi.com Optimization of the applied potential is crucial to maximize the signal for the target analyte while minimizing background noise from the oxidation of the mobile phase or other interfering species. For many aromatic amines, an oxidation potential between +0.7 V and +1.0 V is effective. nih.govmdpi.com
Innovative biosensing strategies have also been developed for the trace detection of toxic aromatic amines. acs.org One such approach uses a DNA-modified electrode. acs.org The principle relies on the ability of certain aromatic amines to intercalate into the double-stranded DNA immobilized on the electrode surface. This preconcentration step is followed by electrochemical quantification, leading to extremely low detection limits in the nanomolar range. acs.org This type of sensor can also exhibit high selectivity, as the efficiency of intercalation is strongly dependent on the specific structure of the aromatic amine. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The advancement of research into 2,6-Dichloroquinolin-5-amine and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Current synthetic strategies often rely on classical multi-step processes that may involve harsh reaction conditions, hazardous reagents, and produce significant waste. Future research will undoubtedly focus on overcoming these limitations.
Key areas of exploration include:
Catalyst Development: Palladium-catalyzed amination reactions are common for synthesizing aminoquinolines. However, studies on related dichloroquinolines have shown that the selectivity of amination can be low, leading to mixtures of products. Future work should target the development of highly selective and active catalyst systems (e.g., using novel ligands) that can regioselectively functionalize the quinoline (B57606) core.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid synthesis of a library of derivatives.
Green Chemistry Principles: The integration of green chemistry principles is crucial. This includes the use of greener solvents (e.g., ionic liquids, supercritical fluids, or bio-based solvents), energy-efficient reaction methods (e.g., microwave or ultrasound-assisted synthesis), and atom-economical reactions that maximize the incorporation of starting materials into the final product.
Table 1: Comparison of Traditional vs. Future-Oriented Synthetic Approaches
| Feature | Traditional Synthetic Routes | Novel and Sustainable Routes |
|---|---|---|
| Methodology | Multi-step batch processing | Continuous flow synthesis, one-pot reactions |
| Catalysis | Stoichiometric reagents, non-selective catalysts | Highly selective, recyclable catalysts (e.g., supported metal catalysts) |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids, bio-solvents) |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasonic energy |
| Waste Profile | High E-factor (Environmental factor) | Low E-factor, focus on atom economy |
Design and Synthesis of Next-Generation Derivatives with Tailored Properties
The true potential of this compound lies in its use as a versatile building block for creating next-generation derivatives. The presence of two distinct chlorine atoms and an amino group allows for targeted modifications to fine-tune the molecule's physicochemical and biological properties.
Future design and synthesis strategies will likely focus on:
Bioisosteric Replacement: Systematically replacing the chlorine atoms with other functional groups (e.g., -F, -CF3, -OCH3) to modulate electronic properties, lipophilicity, and metabolic stability. Research on other aminoquinoline series has shown that such substitutions can drastically alter biological activity.
Side-Chain Elaboration: Modifying the 5-amino group by introducing diverse side chains. This could involve acylation, alkylation, or coupling with other heterocyclic systems to create hybrid molecules. For example, incorporating triazine moieties has been shown to yield compounds with potential antimalarial activity.
Scaffold Hopping and Hybridization: Conjugating the this compound core with other known pharmacophores (e.g., sulfonamides, thiazolidinones) to create hybrid molecules with potentially synergistic or novel mechanisms of action.
Table 2: Potential Derivatives of this compound and Their Tailored Properties
| Derivative Class | Synthetic Strategy | Targeted Property Enhancement | Potential Application |
|---|---|---|---|
| N-Aryl/Alkyl Derivatives | Buchwald-Hartwig or Ullmann coupling at the 5-amino position | Modulate lipophilicity and steric bulk | Improved cell permeability (Drug Discovery) |
| Sulfonamide Adducts | Reaction of the 5-amino group with sulfonyl chlorides | Introduce hydrogen bonding capability | Enhanced target binding affinity (Enzyme Inhibition) |
| Organometallic Complexes | Coordination of the quinoline nitrogen to metal centers (e.g., Pt, Ru) | Create redox-active or luminescent compounds | Anticancer agents, OLEDs (Materials Science) |
| Triazine Hybrids | Nucleophilic substitution of the 5-amino group onto a cyanuric chloride scaffold | Introduce additional points for diversification | Antimalarial or antiviral agents |
Advanced Applications in Drug Discovery and Materials Science
The quinoline scaffold is a well-established pharmacophore in numerous approved drugs. Derivatives of this compound represent a new frontier for therapeutic and material applications.
In Drug Discovery:
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity. Research has shown that certain substituted quinolines can act as topoisomerase inhibitors or DNA intercalating agents, which are effective mechanisms for killing cancer cells. Future derivatives of this compound will be evaluated against various cancer cell lines, with a focus on developing selective inhibitors of cancer-related enzymes like kinases or polymerases.
Antimicrobial and Antiviral Agents: The 4-aminoquinoline scaffold is famous for its use in antimalarial drugs like chloroquine (B1663885). The unique substitution pattern of this compound could be leveraged to develop new agents to combat drug-resistant strains of malaria, bacteria, or viruses.
Neuroprotective Agents: Some 8-hydroxyquinoline derivatives act as iron-chelators and have been investigated for neuroprotection in diseases like Alzheimer's and Parkinson's. By analogy, novel derivatives of this compound could be designed to modulate metal homeostasis or interact with neurological targets.
In Materials Science:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of the quinoline ring make it an excellent candidate for use in electronic materials. Certain quinoline derivatives are used as electron carriers or fluorescent chemosensors. Future research could explore derivatives of this compound for their potential as emitters, host materials, or charge-transport layers in next-generation OLED displays and lighting.
Table 3: Emerging Applications for this compound Derivatives
| Field | Potential Application | Rationale / Mechanism of Action |
|---|---|---|
| Oncology | Topoisomerase IIα Poison | DNA intercalation and stabilization of the DNA-enzyme cleavage complex. |
| Kinase Inhibitors | Binding to the ATP-binding site of key signaling kinases in cancer pathways. | |
| Infectious Disease | Antimalarial Agents | Interference with heme detoxification in the parasite's food vacuole. |
| Antibacterial Agents | Inhibition of bacterial DNA gyrase or other essential enzymes. | |
| Materials Science | OLED Emitters | High fluorescence quantum yield and thermal stability. |
Interdisciplinary Research Combining Synthetic, Computational, and Biological Approaches
The rapid and rational development of this compound derivatives will be best achieved through a highly integrated, interdisciplinary approach. The synergy between synthetic chemistry, computational modeling, and biological evaluation is essential for accelerating the discovery pipeline.
Computational Chemistry: In silico methods like Density Functional Theory (DFT) and molecular docking are invaluable for predicting the properties of yet-to-be-synthesized molecules. These tools can guide the design of new derivatives by predicting their binding affinity to biological targets (e.g., enzymes, receptors), electronic properties for materials applications, and pharmacokinetic profiles. This computational-first approach saves significant time and resources by prioritizing the synthesis of the most promising candidates.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to rapidly evaluate their biological activity against a wide range of targets. This allows for the swift identification of "hits" for further optimization.
Structural Biology: For promising drug candidates, determining the X-ray crystal structure of the compound bound to its biological target can provide atomic-level insights into its mechanism of action. This information is crucial for the subsequent structure-based design of even more potent and selective analogs.
This integrated workflow, where computational predictions inform synthetic priorities and biological testing provides feedback for further design iterations, creates a powerful cycle of innovation that will unlock the full potential of the this compound scaffold.
Table 4: Interdisciplinary Roles in Advancing this compound Research
| Discipline | Key Role and Contribution |
|---|---|
| Synthetic Organic Chemistry | Develops efficient and sustainable routes for synthesis; creates libraries of novel derivatives. |
| Computational Chemistry | Performs molecular modeling and simulations to predict binding modes, electronic properties, and ADME profiles, guiding rational drug design. |
| Molecular & Cell Biology | Conducts in vitro and in vivo assays to determine biological activity, cytotoxicity, and mechanism of action. |
| Structural Biology (X-ray Crystallography/NMR) | Elucidates the 3D structure of derivative-target complexes to inform structure-activity relationships (SAR). |
| Materials Science & Engineering | Characterizes the photophysical and electronic properties of new derivatives for applications in devices like OLEDs. |
Q & A
Basic Research Questions
What are the critical safety considerations for handling 2,6-Dichloroquinolin-5-amine in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For inhalation risks, work in a fume hood .
- Waste Disposal : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for environmentally safe disposal .
- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .
How can researchers optimize the synthesis of this compound from precursor compounds?
Methodological Answer:
- Reaction Design : Use nucleophilic aromatic substitution (NAS) with ammonia or amines under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Purification : Employ column chromatography with gradient elution (5–20% methanol in dichloromethane) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ ions. Theoretical m/z: 213.03 (C₁₀H₇Cl₂N₂) .
Advanced Research Questions
How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Validation : Cross-reference acute toxicity studies (e.g., LD₅₀ in rodents) from multiple sources. Prioritize OECD/GLP-compliant studies .
- Mechanistic Studies : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to clarify discrepancies. Compare results with structurally analogous compounds like 2,6-Dimethyl-4-quinolinamine .
What experimental approaches are recommended to study the compound’s stability under extreme pH or temperature conditions?
Methodological Answer:
- Degradation Studies :
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds .
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorption shifts >10 nm indicate structural changes) .
How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density maps. Focus on chlorine’s electron-withdrawing effects and amine group nucleophilicity .
- Molecular Dynamics : Simulate solvent interactions (e.g., water, ethanol) to predict solubility and aggregation behavior. Compare with experimental DSC data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
